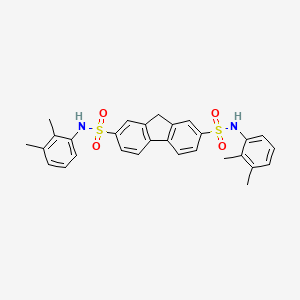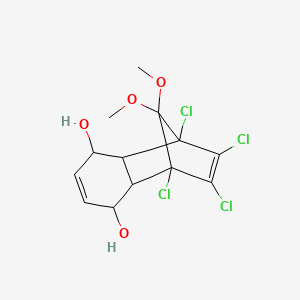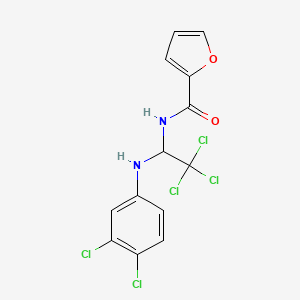
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two dimethylphenyl groups attached to a fluorene core with disulfonamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the fluorene core and introduce the sulfonamide groups through sulfonation reactions. The dimethylphenyl groups can be attached via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process, minimize waste, and enhance safety.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide functionalities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the sulfonamide moieties.
Wissenschaftliche Forschungsanwendungen
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique properties could be exploited in materials science, such as in the development of advanced polymers or electronic materials.
Wirkmechanismus
The mechanism of action of N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorene derivatives with sulfonamide groups or dimethylphenyl substitutions. Examples might be N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonate or N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-diamine.
Uniqueness
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity, biological activity, and material properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
303059-34-9 |
|---|---|
Molekularformel |
C29H28N2O4S2 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
2-N,7-N-bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H28N2O4S2/c1-18-7-5-9-28(20(18)3)30-36(32,33)24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)37(34,35)31-29-10-6-8-19(2)21(29)4/h5-14,16-17,30-31H,15H2,1-4H3 |
InChI-Schlüssel |
DPHJGRDVXCSBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({[(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15078592.png)

![(5Z)-3-ethyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078597.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078598.png)
![2,4-dibromo-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B15078607.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078611.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078621.png)

![2-ethoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15078631.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B15078636.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078640.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15078656.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078668.png)
